molecular formula C18H17N3O B5917822 1-(4-morpholinyl)-4-phenylphthalazine

1-(4-morpholinyl)-4-phenylphthalazine

Cat. No.: B5917822
M. Wt: 291.3 g/mol
InChI Key: AWQTYODDQRPGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-morpholinyl)-4-phenylphthalazine is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.137162174 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

A similar compound, gefitinib, targets theepidermal growth factor receptor (EGFR) tyrosine kinase . EGFR tyrosine kinase plays a crucial role in cell proliferation and survival, making it a key target in cancer therapies .

Mode of Action

This inhibition disrupts the downstream signaling cascades, resulting in the inhibition of malignant cell proliferation .

Biochemical Pathways

A study on a similar compound, 2-(4-morpholinyl)-8-phenyl-4h-1-benzopyran-4-one (ly294002), showed that it inhibits thephosphoinositide-3 kinase (PI3K) pathway . This inhibition disrupts vesicle cycling, a crucial process in synaptic membrane traffic .

Pharmacokinetics

A study on a series of perforin inhibitors, which includes compounds with a 2-(4-morpholinyl)ethylisoindolin-1-one unit, showed a wide range of pharmacokinetic properties . The elimination half-life values for the series ranged from 0.82 ± 0.25 to 4.38 ± 4.48 hours .

Result of Action

The inhibition of egfr tyrosine kinase by gefitinib results in the inhibition of malignant cell proliferation , suggesting a potential anticancer effect.

Action Environment

The environmental protection agency (epa) has proposed amendments to the significant new use rule (snur) for 2-propen-1-one, 1-(4-morpholinyl)- (a similar compound), to allow certain uses without requiring a significant new use notice (snun) . This suggests that environmental factors, such as regulatory controls, can influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

4-(4-phenylphthalazin-1-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(20-19-17)21-10-12-22-13-11-21/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQTYODDQRPGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.